Cas no 333327-63-2 (3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE)

3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound featuring a pyrazole core substituted with a nitrophenyl group and a formyl functional group. This structure imparts reactivity suitable for further derivatization, making it valuable in organic synthesis and pharmaceutical research. The presence of both electron-withdrawing (nitro) and electron-donating (phenyl) groups enhances its utility in cross-coupling reactions and as a building block for complex molecules. Its aldehyde moiety allows for condensation reactions, facilitating the synthesis of Schiff bases or heterocyclic scaffolds. The compound's well-defined purity and stability under standard conditions ensure consistent performance in research applications.
3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE structure
333327-63-2 structure
Product Name:3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE
CAS No:333327-63-2
MF:C16H11N3O3
MW:293.276843309402
CID:917850
PubChem ID:818597
Update Time:2025-10-28

3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE Chemical and Physical Properties

Names and Identifiers

    • 3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE
    • 3-(3-Nitro-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
    • CS-0251744
    • EN300-55935
    • 3-{3-nitrophenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde
    • AG-690/15432729
    • CHEMBL2140680
    • NS-04919
    • 333327-63-2
    • MLS001208215
    • Cambridge id 6241383
    • BIM-0003582.P001
    • SMSF0019106
    • 3-(3-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde
    • Z56793282
    • AKOS000531938
    • CB05504
    • CBMicro_003723
    • STK804604
    • SMR000517547
    • UPCMLD0ENAT0504-3120:001
    • Inchi: 1S/C16H11N3O3/c20-11-13-10-18(14-6-2-1-3-7-14)17-16(13)12-5-4-8-15(9-12)19(21)22/h1-11H
    • InChI Key: AMEPOKMBRWHPGX-UHFFFAOYSA-N
    • SMILES: O=CC1=CN(C2C=CC=CC=2)N=C1C1C=CC=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 293.08013
  • Monoisotopic Mass: 293.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 80.7Ų

Experimental Properties

  • PSA: 78.03

3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE Pricemore >>

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Additional information on 3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE

Introduction to 3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 333327-63-2)

3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, with the chemical formula C14H9N3O3, is a highly specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, identified by its CAS number 333327-63-2, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both nitro and aldehyde functional groups in its molecular structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The structural features of 3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde make it a versatile building block for the synthesis of more complex molecules. The nitro group (–NO2) is known for its ability to participate in various chemical transformations, including reduction to an amine or diazotization, while the aldehyde group (–CHO) serves as a reactive site for condensation reactions, such as Schiff base formation. These properties have positioned this compound as a key intermediate in the development of novel pharmaceuticals targeting various diseases.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole derivatives. Studies have demonstrated that pyrazole-based compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. Among these derivatives, 3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has shown promise in several preclinical studies due to its unique structural motifs that can interact with biological targets.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently implicated in various diseases, particularly cancer. The pyrazole ring in 3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be designed to mimic ATP binding sites, allowing it to compete with natural substrates and inhibit kinase activity. Furthermore, the nitro group can be strategically positioned to modulate electron density and enhance binding affinity to target proteins.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like 3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with high precision. Molecular docking studies have revealed that this compound can effectively bind to the active sites of several kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). These findings suggest that further optimization of the molecular structure could lead to the development of potent kinase inhibitors with therapeutic potential.

The aldehyde group in 3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde also offers opportunities for further functionalization. It can be used to form Schiff bases with various amines, which are known to exhibit diverse biological activities. For instance, Schiff bases derived from this compound have shown promising results in antimicrobial and anti-inflammatory assays. This versatility underscores the importance of 3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a scaffold for drug discovery.

In addition to its role as an intermediate in drug synthesis, 3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has found applications in materials science and catalysis. Its ability to participate in metal coordination reactions makes it useful in designing metal-organic frameworks (MOFs) and catalysts for organic transformations. These materials have potential applications in environmental remediation, gas storage, and industrial catalysis.

The synthesis of 3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted phenols and hydrazine derivatives followed by nitration and formylation steps. Advances in green chemistry principles have also led to the development of more sustainable synthetic methodologies that minimize waste and hazardous byproducts.

The pharmacokinetic properties of 3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde are another critical aspect that needs to be evaluated before it can be translated into clinical applications. Studies have shown that pyrazole derivatives generally exhibit good oral bioavailability and metabolic stability. However, further research is needed to understand how the nitro and aldehyde groups influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles.

The regulatory landscape for novel pharmaceutical compounds like 3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is stringent but well-established. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive data on safety and efficacy before approving new drugs for clinical use. This ensures that patients receive treatments that are both effective and safe.

In conclusion, 3333327 - 63 - 2 represents a fascinating compound with significant potential in medicinal chemistry and beyond. Its unique structural features make it a valuable tool for drug discovery, materials science, and catalysis. While further research is needed to fully elucidate its pharmacological properties and optimize its synthetic pathways, 3333327 - 63 - 2 continues to inspire innovation across multiple scientific disciplines.

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